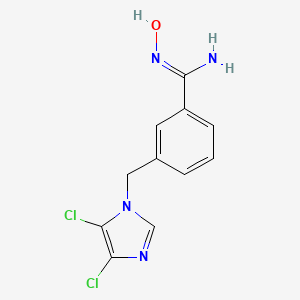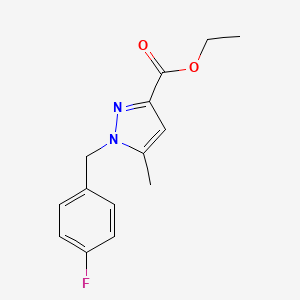
dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine is a coordination compound that features iron as the central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine typically involves the reaction of iron chloride with 1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the iron center.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(I) or iron(0) species. Substitution reactions typically result in the replacement of one or more ligands around the iron center.
Applications De Recherche Scientifique
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion dysregulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(1,10-phenanthroline)iron(II): Another iron coordination compound with similar catalytic properties.
Iron(III) chloride pyridine complex: A simpler iron-pyridine complex used in various chemical reactions.
Iron(II) tris(2-pyridylmethyl)amine complex: Known for its use in oxidation reactions.
Uniqueness
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine is unique due to the presence of the bulky triphenylphenyl group, which can influence the compound’s reactivity and stability. This structural feature can provide steric protection to the iron center, potentially enhancing its selectivity and efficiency in catalytic applications.
Propriétés
Formule moléculaire |
C30H22Cl2FeN2 |
|---|---|
Poids moléculaire |
537.3 g/mol |
Nom IUPAC |
dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine |
InChI |
InChI=1S/C30H22N2.2ClH.Fe/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)30(32-22-27-18-10-11-19-31-27)29(21-26)25-16-8-3-9-17-25;;;/h1-22H;2*1H;/q;;;+2/p-2 |
Clé InChI |
DYJUXFJEVQHNMN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=CC4=CC=CC=N4)C5=CC=CC=C5.Cl[Fe]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)






![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
